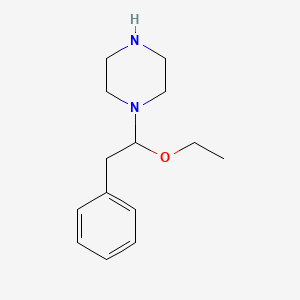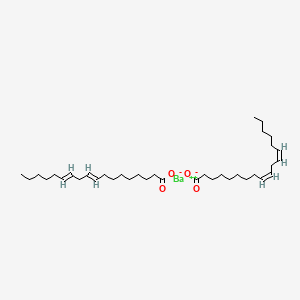
Barium dilinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium dilinoleate is a chemical compound with the molecular formula C36H62BaO4. It is a barium salt of dilinoleic acid, which is derived from linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium dilinoleate can be synthesized through the reaction of barium hydroxide with dilinoleic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{C18H32O2} \rightarrow \text{Ba(C18H31O2)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting barium chloride with sodium dilinoleate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Barium dilinoleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium salts.
Substitution: this compound can participate in substitution reactions where the barium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate are often used in substitution reactions.
Major Products Formed
Oxidation: Barium oxide (BaO) and other oxidized derivatives.
Reduction: Various reduced barium salts.
Substitution: New metal dilinoleates depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Barium dilinoleate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of lubricants, coatings, and as an additive in plastics to enhance their properties.
Wirkmechanismus
The mechanism of action of barium dilinoleate involves its interaction with various molecular targets and pathways. In catalytic applications, it acts by providing a reactive surface that facilitates the formation and breaking of chemical bonds. In biological systems, it may interact with cellular membranes and proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium oleate: Another barium salt of a fatty acid, used in similar applications but with different properties due to the nature of the fatty acid.
Barium stearate: A barium salt of stearic acid, commonly used as a lubricant and stabilizer in plastics.
Barium palmitate: Similar to barium stearate but derived from palmitic acid.
Uniqueness
Barium dilinoleate is unique due to its polyunsaturated nature, which imparts different chemical and physical properties compared to other barium salts. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
24871-38-3 |
|---|---|
Molekularformel |
C36H62BaO4 |
Molekulargewicht |
696.2 g/mol |
IUPAC-Name |
barium(2+);(9Z,12Z)-octadeca-9,12-dienoate;(9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b7-6+,10-9+;7-6-,10-9-; |
InChI-Schlüssel |
QBILLZMIGFLUPO-SYDNRQOSSA-L |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)

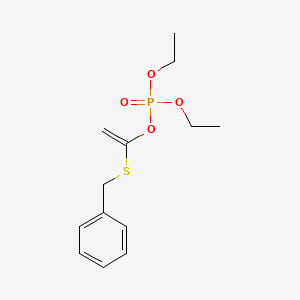
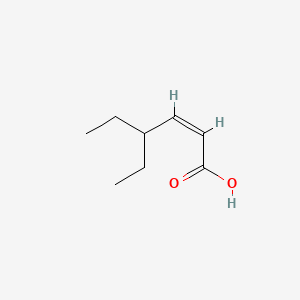
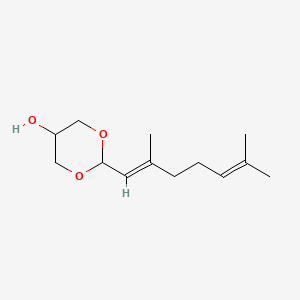
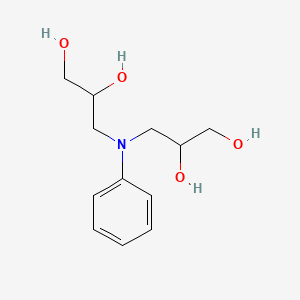


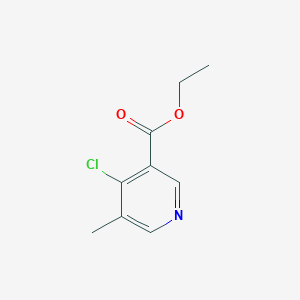
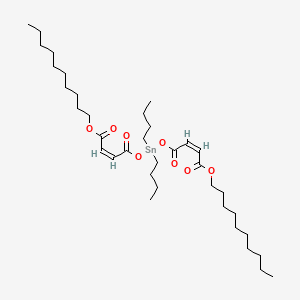
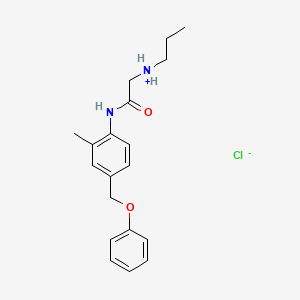
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)
